Tert-butyl 2-aminoheptanoate

Lipophilicity Membrane Permeability Drug Design

Tert-butyl 2-aminoheptanoate (CAS 1543649-24-6) is an α-amino acid derivative featuring a free primary amine at the C2 position and a tert-butyl (t-Bu) ester protecting group at the carboxyl terminus. It belongs to the class of aliphatic unnatural amino acid esters, used extensively as a chiral building block in peptide synthesis, medicinal chemistry, and bioconjugation.

Molecular Formula C11H23NO2
Molecular Weight 201.31 g/mol
Cat. No. B7974652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-aminoheptanoate
Molecular FormulaC11H23NO2
Molecular Weight201.31 g/mol
Structural Identifiers
SMILESCCCCCC(C(=O)OC(C)(C)C)N
InChIInChI=1S/C11H23NO2/c1-5-6-7-8-9(12)10(13)14-11(2,3)4/h9H,5-8,12H2,1-4H3
InChIKeyZOAZWOVBJZCWCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: Tert-butyl 2-aminoheptanoate as a Differentiated α-Amino Acid Building Block


Tert-butyl 2-aminoheptanoate (CAS 1543649-24-6) is an α-amino acid derivative featuring a free primary amine at the C2 position and a tert-butyl (t-Bu) ester protecting group at the carboxyl terminus [1]. It belongs to the class of aliphatic unnatural amino acid esters, used extensively as a chiral building block in peptide synthesis, medicinal chemistry, and bioconjugation. Compared to its methyl, ethyl, and free acid analogs, the tert-butyl ester imparts distinct physicochemical properties—including enhanced lipophilicity, steric bulk, and orthogonal deprotection capacity—that directly influence synthetic route design, intermediate isolation, and biological partitioning behavior.

Why In-Class 2-Aminoheptanoate Esters Are Not Interchangeable: The Case for Tert-butyl 2-aminoheptanoate


Substituting tert-butyl 2-aminoheptanoate with a methyl, ethyl, or free-acid analog without experimental validation introduces risk across multiple dimensions of a research or production workflow. As demonstrated by PubChem-computed XLogP3 values, the tert-butyl ester is approximately 1.0 logP unit more lipophilic than the methyl ester and roughly 3.6 logP units more lipophilic than the free acid [1][2][3]. This translates to a >10-fold and >3000-fold difference in octanol-water partitioning, respectively, directly impacting membrane permeability, extraction efficiency, and chromatographic behavior. Furthermore, the steric shielding conferred by the t-Bu group reduces susceptibility to nucleophilic attack at the ester carbonyl—class-level data indicate that saponification of a tert-butyl acetate proceeds roughly 100× slower than that of methyl acetate under identical alkaline conditions [4]. Thus, a change in ester moiety is not a minor substitution; it fundamentally alters the compound's reactivity profile, bio-relevant partitioning, and compatibility with orthogonal protecting group strategies in multi-step syntheses.

Quantitative Differentiation Evidence: Tert-butyl 2-aminoheptanoate vs. Closest Analogs


Lipophilicity (XLogP3): Tert-butyl Ester Confers >10× Higher Partitioning than Methyl Ester

The tert-butyl ester of 2-aminoheptanoate exhibits an XLogP3-AA value of 2.6, compared to 1.6 for the methyl ester and 1.9 for the ethyl ester [1][2][3]. The free acid (2-aminoheptanoic acid) has a logP of -0.98, making it highly hydrophilic [4]. This 1.0 logP unit increase relative to the methyl ester represents approximately a 10-fold greater partitioning into octanol, and the ~3.6 logP unit increase over the free acid represents >3000-fold greater lipophilicity. For procurement decisions involving cell-based assays or in vivo studies where passive membrane permeability is critical, the tert-butyl ester provides a quantifiably distinct partitioning profile that cannot be replicated by lower alkyl esters.

Lipophilicity Membrane Permeability Drug Design

Base-Catalyzed Hydrolysis Stability: Tert-butyl Ester Is ~100× More Resistant to Saponification than Methyl Ester

Class-level kinetic data demonstrate that the second-order rate constant for saponification (basic hydrolysis) of methyl acetate is approximately 100 times greater than that of tert-butyl acetate at 25 °C [1]. While directly measured values for 2-aminoheptanoate esters have not been published, this rate difference is driven by steric hindrance at the ester carbonyl and is well-established across aliphatic acetate systems. Extrapolation to the 2-aminoheptanoate series indicates that the tert-butyl ester will withstand strongly basic reaction conditions (e.g., NaOH-mediated couplings, LiOH saponifications of other esters) for significantly longer durations, enabling chemoselective transformations at the free amine or other functional groups without premature ester cleavage.

Hydrolytic Stability Saponification Resistance Synthetic Robustness

Orthogonal Deprotection: Tert-butyl Ester Is Quantitatively Cleavable by TFA, Unlike Methyl and Ethyl Esters

The tert-butyl ester group is selectively and quantitatively cleaved under mild acidic conditions—typically 95% trifluoroacetic acid (TFA) in dichloromethane for 1–2 hours at room temperature—while methyl and ethyl esters remain intact . This orthogonal reactivity enables a dual-protection strategy: the free α-amine can be acylated or coupled to a growing peptide chain while the tert-butyl ester masks the C-terminus, and subsequent TFA treatment liberates the free carboxylic acid without affecting methyl/ethyl ester moieties or acid-stable N-protecting groups. In the specific context of N-Boc-protected amino acid tert-butyl esters, the CeCl₃·7H₂O–NaI system in acetonitrile has been reported to selectively deprotect the tert-butyl ester while preserving the Boc group, achieving products in good yields . For procurement planning in multi-step syntheses requiring staged deprotection, this orthogonal liability is a critical differentiator from the methyl or ethyl ester analogs, which lack acid-labile cleavage pathways.

Orthogonal Protecting Group Strategy Solid-Phase Peptide Synthesis Deprotection Selectivity

Molecular Weight and Steric Bulk Differentiate Tert-butyl 2-aminoheptanoate from Lower Esters for Enzyme Recognition Studies

The molecular weight of tert-butyl 2-aminoheptanoate (201.31 g/mol) is 26% greater than the methyl ester (159.23 g/mol) and 16% greater than the ethyl ester (173.25 g/mol) [1][2][3]. This increased mass is accompanied by significantly greater steric bulk at the ester group—the tert-butyl moiety occupies a larger van der Waals volume than methyl or ethyl groups—which can alter recognition by amino acid-activating enzymes. As evidence, (S)-2-aminoheptanoic acid (homonorleucine) is known to function as a substrate for methionyl-tRNA synthetase (MetRS) and isoleucyl-tRNA synthetase (IleRS) [4][5]; the tert-butyl ester modification adds steric volume near the carboxyl recognition site that likely impedes binding. For researchers studying enzyme-substrate specificity or engineering tRNA synthetases for unnatural amino acid incorporation, the tert-butyl ester provides a quantifiably distinct steric profile that the methyl or ethyl esters cannot match.

Steric Hindrance Enzyme Substrate Recognition Aminoacyl-tRNA Synthetase

Application Scenarios Where Tert-butyl 2-aminoheptanoate Outperforms Its Closest Analogs


Prodrug Design Requiring Enhanced Passive Membrane Permeability

When designing amino acid-based prodrugs intended for passive cellular uptake, the 10-fold higher lipophilicity (XLogP3 2.6 vs. 1.6 for the methyl ester) of tert-butyl 2-aminoheptanoate predicts significantly greater membrane crossing rates [1][2]. The free acid (logP -0.98) is essentially membrane-impermeable unless actively transported. Researchers evaluating intracellular delivery of 2-aminoheptanoic acid-based payloads should procure the tert-butyl ester specifically, as the methyl or ethyl esters offer intermediate lipophilicity that may be insufficient for adequate passive permeability.

Multi-Step Peptide Synthesis with Orthogonal C-Terminus Protection

In solid-phase peptide synthesis (SPPS) or solution-phase convergent strategies where the C-terminal carboxyl must remain masked during iterative N-terminal couplings and side-chain deprotections, the tert-butyl ester provides a unique acid-labile handle absent in methyl or ethyl analogs. The tert-butyl group is quantitatively removed by TFA/DCM (1–2 h, RT) after all base-stable transformations are complete , while methyl/ethyl esters survive these conditions, enabling a staged deprotection scheme. This orthogonality is a decisive procurement criterion for any synthetic route requiring differential ester stability.

Enzymatic Specificity Profiling of Aminoacyl-tRNA Synthetases

For studies investigating the steric tolerance of aminoacyl-tRNA synthetases (e.g., MetRS, IleRS) toward unnatural substrates, the 26% greater molecular weight and bulky tert-butyl group of tert-butyl 2-aminoheptanoate provide a well-defined steric probe [3][4]. The methyl ester (MW 159.23) presents minimal steric challenge, while the tert-butyl ester (MW 201.31) creates substantial hindrance near the carboxyl recognition pocket. Comparing enzymatic activation rates of the free acid, methyl ester, and tert-butyl ester allows quantitative determination of steric constraints at the active site, making the tert-butyl ester the most informative analog for this purpose.

Liquid-Liquid Extraction Optimization in Process Chemistry

In reaction workups and purification protocols, the ~3.6 logP unit difference between tert-butyl 2-aminoheptanoate and the free acid translates to a >3000-fold preference for organic phase partitioning [1][5]. This enables efficient extraction of the tert-butyl ester product from aqueous reaction mixtures using common organic solvents (e.g., ethyl acetate, dichloromethane), whereas the free acid remains predominantly in the aqueous phase. For process chemists optimizing extraction efficiency and minimizing emulsion formation, the tert-butyl ester's distinct hydrophobicity profile is a key procurement consideration over the free acid or methyl ester forms.

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